(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H27N5O2S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of new pyridine derivatives, including compounds related to the chemical structure of interest, have demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests the potential use of such compounds in the development of new antimicrobial agents. The structural modifications and the specific antimicrobial activities highlight the importance of these compounds in medicinal chemistry research (Patel, Agravat, & Shaikh, 2011).
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnaginone and khellinone, which share a common structural motif with the chemical of interest, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have shown significant activity as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, suggesting their potential as anti-inflammatory and analgesic agents. This research underscores the therapeutic potential of such compounds in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Agents
Research into novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives has explored their potential as sodium channel blockers and anticonvulsant agents. One compound, in particular, demonstrated potent anticonvulsant activity with a significantly higher protective index compared to phenytoin, a well-known anticonvulsant drug. This indicates the potential of these compounds in the treatment of epilepsy and related disorders (Malik & Khan, 2014).
Anti-Tuberculosis Activity
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a novel anti-mycobacterial chemotype. Several derivatives exhibited potent anti-mycobacterial activity against the Mycobacterium tuberculosis H37Rv strain, with minimal cytotoxicity. This research highlights the potential of these compounds in the development of new anti-tuberculosis therapies (Pancholia et al., 2016).
Mechanism of Action
Target of action
Compounds with similar structures have been shown to have anti-inflammatory properties .
Mode of action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes , which are involved in the inflammatory response.
properties
IUPAC Name |
[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-30-18-5-6-19-20(16-18)31-23(25-19)28-10-7-17(8-11-28)22(29)27-14-12-26(13-15-27)21-4-2-3-9-24-21/h2-6,9,16-17H,7-8,10-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPBZVKLBNABPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone |
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